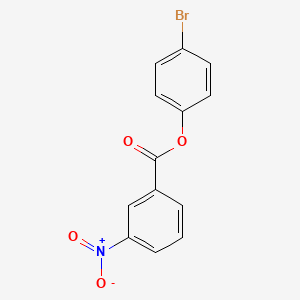

4-bromophenyl 3-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-bromophenyl 3-nitrobenzoate often involves aromatic nucleophilic substitution reactions. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines in N,N-dimethylformamide to yield N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, demonstrating a pathway that could be of use for the synthesis of similar structures (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Molecular Structure Analysis

Investigations into compounds closely related to 4-bromophenyl 3-nitrobenzoate, such as 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, reveal insights into their molecular structures through IR and single-crystal X-ray diffraction studies. These studies confirm structures and provide data on vibrational wavenumbers, hyperpolarizability, and HOMO and LUMO analysis, helping to understand the electronic properties and stability of such molecules (Kumar et al., 2014).

Chemical Reactions and Properties

The reaction mechanisms of compounds akin to 4-bromophenyl 3-nitrobenzoate often involve complex pathways. For example, nucleophilic substitution reactions of thiophenyl 4-nitrobenzoates with pyridines in acetonitrile have been studied for their kinetics, revealing insights into the reaction mechanisms and the influence of substituents on reaction rates (Koh, Han, & Lee, 1999).

Physical Properties Analysis

The physical properties of related compounds, such as their mesomorphic behavior and phase transitions, are influenced by molecular substituents. Studies on nitro and bromo derivatives of highly fluorinated thiobenzoates, for example, have evaluated their mesomorphic properties, providing a foundation for understanding the physical behavior of 4-bromophenyl 3-nitrobenzoate under various conditions (Fornasieri, Guittard, & Géribaldi, 2004).

Chemical Properties Analysis

The chemical stability and reactivity of 4-bromophenyl 3-nitrobenzoate analogs have been assessed through various studies, such as the stability-indicating HPLC-UV determination of 4-bromomethyl-3-nitrobenzoic acid. These studies investigate the compound's stability under different conditions, offering valuable insights into the chemical properties and potential reactivity patterns of 4-bromophenyl 3-nitrobenzoate (de Freitas et al., 2014).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Reaction Mechanisms One area of application involves exploring the reaction mechanisms and synthesis of novel compounds. For example, research on the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines in N,N-dimethylformamide has shed light on novel aromatic nucleophilic substitution reactions with rearrangement, which could be relevant for synthesizing derivatives of "4-bromophenyl 3-nitrobenzoate" (Guerrera, Salerno, Lamartina, & Spinelli, 1995). These reactions are significant for developing new pharmaceuticals, agrochemicals, and materials.

Material Science and Engineering In material science, studies on nitro and bromo derivatives of highly fluorinated thiobenzoates have evaluated the influence of different substituents on the phenyl core, revealing that certain derivatives exhibit liquid crystallinity, which could be critical for developing new liquid crystal displays or optical devices (Fornasieri, Guittard, & Géribaldi, 2004).

Analytical Chemistry In analytical chemistry, the functionalization of glassy carbon with diazonium salts, including nitroaromatic compounds, has been investigated for modifying electrode surfaces. This research is pivotal for the development of sensors and biosensors, potentially enabling the sensitive detection of biological and chemical substances (Actis et al., 2008).

Luminescence and Sensitization Research on the luminescence sensitization by thiophenyl-derivatized nitrobenzoato antennas for Eu(III) and Tb(III) highlights the potential of such compounds in developing materials for optical applications, such as in lighting and displays (Viswanathan & Bettencourt-Dias, 2006).

Crystal Engineering Furthermore, the engineering of hand-twisted helical crystals through the strategic manipulation of molecular interactions demonstrates the utility of compounds like "4-bromophenyl 3-nitrobenzoate" in designing novel crystal structures with potential applications in materials science (Saha & Desiraju, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-bromophenyl) 3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO4/c14-10-4-6-12(7-5-10)19-13(16)9-2-1-3-11(8-9)15(17)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZLYKLATPPFHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-naphthylmethyl)thio]-1,3-benzoxazole](/img/structure/B5520980.png)

![(4aS*,7aR*)-1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520983.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5520991.png)

![N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-3-propyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5520992.png)

![2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol](/img/structure/B5521003.png)

![6-methoxy-3-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5521006.png)

![4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5521013.png)

![3-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5521017.png)

![5-ethyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521020.png)

![(1S*,5R*)-3-[(2'-fluoro-2-biphenylyl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5521029.png)

![N,N-diethyl-4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5521033.png)